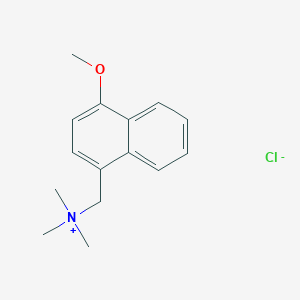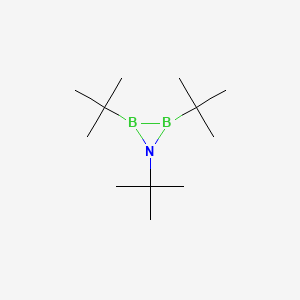
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.
化学反応の分析
Types of Reactions
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
類似化合物との比較
Similar Compounds
Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
112320-43-1 |
|---|---|
分子式 |
C11H14O3S |
分子量 |
226.29 g/mol |
IUPAC名 |
3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3 |
InChIキー |
VLPCAPUXQOMHPL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
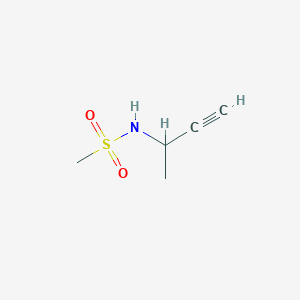
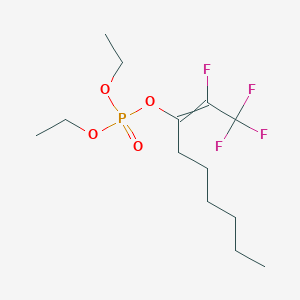
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
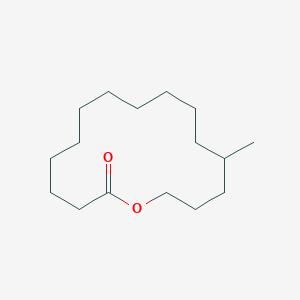

![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
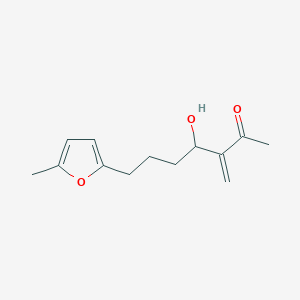
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
